Pde2A-IN-1 -

Pde2A-IN-1

Catalog Number: EVT-15279654
CAS Number:
Molecular Formula: C23H22F2N6
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pde2A-IN-1 is derived from a series of synthesized compounds targeting phosphodiesterase 2A. It belongs to a class of inhibitors that are specifically designed to modulate the activity of this enzyme, which is implicated in several pathophysiological conditions such as heart failure and neurodegenerative diseases. The classification of Pde2A-IN-1 falls under small molecule inhibitors within medicinal chemistry .

Synthesis Analysis

Methods and Technical Details

The synthesis of Pde2A-IN-1 involves multiple steps that typically include the formation of key intermediates followed by functional group modifications. For instance, one method reported involves the nucleophilic substitution of a tosylate group on a precursor compound, leading to the formation of fluoroalkylated derivatives . The synthesis can be summarized as follows:

  1. Initial Coupling: A substituted chloropyridine is reacted with an imidazole derivative using triethylamine as a base.
  2. Reduction: The nitro group is reduced to an amine under controlled conditions.
  3. Cyclization: A diazotization step followed by intramolecular cyclization leads to the formation of the core structure.
  4. Final Modifications: Subsequent reactions introduce specific functional groups that enhance selectivity for phosphodiesterase 2A.
Molecular Structure Analysis

Structure and Data

The molecular structure of Pde2A-IN-1 features several key functional groups that contribute to its inhibitory activity against phosphodiesterase 2A. The compound typically exhibits a complex arrangement involving aromatic rings and heteroatoms that facilitate binding to the enzyme's active site.

The structural data indicates that Pde2A-IN-1 interacts with specific residues within the catalytic domain of phosphodiesterase 2A, leading to effective inhibition. The precise three-dimensional conformation can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into binding interactions and conformational changes upon ligand binding .

Chemical Reactions Analysis

Reactions and Technical Details

Pde2A-IN-1 undergoes specific chemical reactions that are essential for its function as an inhibitor. These reactions primarily involve:

  • Binding Interactions: The compound binds to the catalytic site of phosphodiesterase 2A, inhibiting its enzymatic activity by preventing substrate access.
  • Allosteric Modulation: In some cases, Pde2A-IN-1 may also induce conformational changes in the enzyme that further enhance its inhibitory effects.

These interactions can be characterized through kinetic studies measuring the enzyme's activity in the presence of varying concentrations of Pde2A-IN-1, allowing for determination of inhibition constants (IC50 values) that quantify its potency .

Mechanism of Action

Process and Data

The mechanism of action for Pde2A-IN-1 involves competitive inhibition at the active site of phosphodiesterase 2A. Upon binding, Pde2A-IN-1 stabilizes certain conformations of the enzyme that prevent hydrolysis of cyclic adenosine monophosphate and cyclic guanosine monophosphate:

  1. Competitive Binding: The inhibitor competes with natural substrates for binding to the catalytic site.
  2. Conformational Changes: Binding induces structural rearrangements that occlude substrate access.
  3. Reduced Enzymatic Activity: This ultimately leads to decreased levels of cyclic nucleotides within cells, affecting downstream signaling pathways.

Data from biochemical assays support these mechanisms, demonstrating significant reductions in enzyme activity in the presence of Pde2A-IN-1 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pde2A-IN-1 exhibits distinct physical and chemical properties relevant for its application as a therapeutic agent. These properties include:

  • Molecular Weight: Typically ranges around 300 to 500 g/mol.
  • Solubility: Solubility profiles vary depending on functional groups but generally fall within acceptable ranges for biological activity.
  • Stability: Stability under physiological conditions is crucial; degradation pathways must be characterized to ensure effective dosing.

Analytical techniques such as high-performance liquid chromatography and mass spectrometry are employed to assess these properties during development .

Applications

Scientific Uses

Pde2A-IN-1 has potential applications in various scientific domains:

  • Neuroscience Research: Investigating its role in modulating neurotransmitter signaling pathways may provide insights into treatment strategies for neurodegenerative diseases.
  • Cardiovascular Studies: Understanding its effects on cardiac function can aid in developing therapies for heart failure.
  • Pharmacology: As a tool compound, it can be used to elucidate the biological roles of phosphodiesterase 2A in different tissues.
Introduction to PDE2A as a Therapeutic Target

Phosphodiesterase 2A (PDE2A) is a critical enzyme in the cyclic nucleotide signaling cascade, serving as a key regulator of intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Its high affinity for both substrates and unique activation mechanisms position it as a promising target for pharmacological modulation in diverse pathological conditions. The development of selective inhibitors like PDE2A-IN-1 (IC₅₀ = 1.3 nM) represents a significant advancement in targeting this enzyme with high precision [1]. This section details the biochemical, cellular, and pathophysiological foundations establishing PDE2A as a therapeutic target.

Role of PDE2A in Cyclic Nucleotide Signaling Pathways

PDE2A belongs to the PDE superfamily, which comprises 11 gene families responsible for hydrolyzing cAMP and/or cGMP, thereby terminating their downstream signaling effects. PDE2A exhibits dual-substrate specificity, hydrolyzing both cAMP and cGMP with high catalytic efficiency. Its activity is uniquely stimulated by cGMP binding to N-terminal GAF domains (GAF-A and GAF-B), creating a feed-forward loop that amplifies cGMP degradation while concurrently modulating cAMP dynamics [4] [8]. This cGMP-mediated activation allows PDE2A to act as a critical node for cross-talk between cAMP and cGMP pathways, influencing processes ranging from neuronal plasticity to cardiac contraction [4] [8].

Table 1: Key Properties of PDE2A in Cyclic Nucleotide Regulation

PropertyDescriptionFunctional Consequence
Substrate SpecificityDual (cAMP and cGMP)Coordinates cross-talk between cAMP/cGMP pathways
Regulatory MechanismAllosteric activation by cGMP binding to GAF domainsCreates positive feedback for cGMP hydrolysis; modulates cAMP degradation
Subcellular TargetingCompartmentalization via scaffolding proteins (e.g., AKAPs)Forms signalosomes to regulate localized cAMP/cGMP pools and effector activation (e.g., PKA, PKG, EPAC)
Primary Tissue SitesBrain, heart, adrenal cortex, vascular endothelium, liverTissue-specific regulation of processes like cardiac contractility, neuroplasticity, and metabolic responses

Compartmentalization is a hallmark of PDE2A function. The enzyme integrates into signalosomes—multiprotein complexes organized by scaffolding proteins like A-kinase anchoring proteins (AKAPs). Within these microdomains, PDE2A dynamically controls the spatiotemporal distribution of cyclic nucleotides, thereby fine-tuning the activation of effectors such as protein kinase A (PKA), protein kinase G (PKG), and exchange proteins directly activated by cAMP (EPAC) [4] [8]. For example, in cardiomyocytes, PDE2A-containing signalosomes regulate PKA phosphorylation of L-type calcium channels and ryanodine receptors, directly impacting cardiac inotropy and arrhythmogenesis [7].

PDE2A Isoforms and Tissue-Specific Expression Profiles

The PDE2A gene generates multiple isoforms through alternative splicing and differential promoter usage. Three major isoforms—PDE2A1, PDE2A2, and PDE2A3—share identical catalytic and regulatory domains but possess distinct N-terminal sequences governing their subcellular localization and functional roles [5] [10].

  • PDE2A2: This isoform features a unique N-terminal mitochondrial targeting sequence (MTS). It localizes to the mitochondrial matrix, where it complexes with soluble adenylyl cyclase (sAC) to form a self-contained cAMP regulatory circuit. This circuit directly modulates mitochondrial respiration by regulating cytochrome c oxidase activity and ATP production [5].
  • PDE2A3: Predominantly expressed in neuronal tissues, it anchors to the plasma membrane via N-terminal lipid modification. In the brain, it regulates synaptic cAMP/cGMP pools critical for long-term potentiation (LTP) and memory consolidation [6] [9].
  • PDE2A1: Less characterized, but detected in cytosolic fractions of adrenal cortex and liver, potentially influencing steroidogenesis and gluconeogenesis [10].

Table 2: PDE2A Isoforms and Their Tissue-Specific Roles

IsoformN-Terminal FeaturesSubcellular LocalizationHigh-Expression TissuesPrimary Functions
PDE2A2Mitochondrial targeting sequenceMitochondrial matrixLiver, BrainRegulates OXPHOS, ATP synthesis, apoptosis
PDE2A3Lipid modification sitesPlasma membraneBrain (cortex, hippocampus)Modulates synaptic plasticity, neurotransmitter release, memory formation
PDE2A1Short unstructured N-terminusCytosolAdrenal cortex, LiverPutative roles in steroidogenesis, metabolic regulation; less defined mechanistically

Tissue-specific expression profiling reveals highest PDE2A mRNA levels in the spleen (RPKM 45.0), brain (RPKM 27.8), adrenal gland, and heart. Within the brain, regional heterogeneity exists: the hippocampus, amygdala, and prefrontal cortex show elevated expression, correlating with roles in mood, cognition, and stress responses. Notably, PDE2A expression is dynamically regulated during neurodevelopment, with peaks during synaptogenesis, suggesting roles in neuronal circuit formation [6] [9] [10].

Pathophysiological Implications of PDE2A Dysregulation

Dysregulation of PDE2A expression or activity is implicated in multiple disease states, making it a compelling therapeutic target. Key pathological associations include:

  • Cancer Pathogenesis: Pan-cancer analyses demonstrate significantly reduced PDE2A expression in hepatocellular carcinoma (LIHC), ovarian cancer (OV), and stomach adenocarcinoma (STAD) compared to normal tissues. Low PDE2A correlates with advanced tumor stage, metastasis, and poor prognosis. Mechanistically, loss of PDE2A in hepatoma cells disrupts mitochondrial ATP synthesis and morphology, enhancing proliferation and invasion [2]. PDE2A also modulates angiogenesis through Notch signaling and influences chemosensitivity—e.g., low PDE2A increases resistance to cisplatin in gliomas [2] [10].
  • Cardiovascular Dysfunction: In sympathetic ganglia of spontaneously hypertensive rats (SHRs) and humans with ventricular arrhythmias, PDE2A activity is markedly elevated. This hyperactivation blunts brain natriuretic peptide (BNP)-stimulated cGMP signaling, impairing calcium transient modulation and increasing norepinephrine release. Consequently, sympathetic overactivity exacerbates hypertension and cardiac remodeling. Pharmacological inhibition (e.g., Bay 60-7550) restores BNP’s sympathoinhibitory effects, validating PDE2A as a target for autonomic dysfunction [3] [7].
  • Neurodevelopmental and Neuropsychiatric Disorders: Homozygous mutations in PDE2A cause atypical Rett syndrome and early-onset chorea with intellectual disability. Biallelic loss-of-function variants disrupt synaptic pruning and neuronal migration. In psychiatric disorders, reduced PDE2A mRNA is observed in the amygdala/prefrontal cortex of patients with schizophrenia, bipolar disorder, or major depression. PDE2A single-nucleotide polymorphisms (SNPs) are strongly linked to educational attainment and cognitive performance in GWAS studies, underscoring its role in higher-order brain functions [6] [9] [10].

Table 3: Pathological Consequences of PDE2A Dysregulation

Disease CategoryPDE2A AlterationFunctional ConsequencesTherapeutic Implications
Cancer (LIHC, OV, STAD)Downregulation↑ Mitochondrial fission, ↓ ATP; ↑ Angiogenesis/invasion; ↓ ChemosensitivityPDE2A inducers or mimetics may restore cyclic nucleotide homeostasis to suppress tumor growth
Sympathetic HyperactivityOverexpression/Activation↓ cGMP-PKG signaling; ↑ Norepinephrine release; ↑ Ca²⁺ transients → Hypertension, arrhythmiaPDE2A inhibitors (e.g., PDE2A-IN-1) restore BNP/cGMP cardioprotection
Neurodevelopmental DisordersLoss-of-function mutationsImpaired synaptic plasticity, neuronal migration; Intellectual disability, motor dysfunctionPDE2A activators may compensate for hyperactive cAMP/cGMP in specific brain regions
Psychiatric DisordersReduced mRNA in key regionsDysregulated cAMP/CREB signaling; Impaired cognition, mood instabilityPDE2A inhibitors may enhance synaptic cAMP/cGMP to improve cognitive/affective symptoms

Mitochondrial PDE2A2 dysfunction is increasingly recognized in neurodegeneration. Impaired PDE2A2-mediated cAMP degradation disrupts Parkin-dependent mitophagy, permitting accumulation of damaged mitochondria and neuronal oxidative stress—a feature observed in Alzheimer’s models [5] [10].

Table 4: Compound Summary: PDE2A-IN-1

PropertyValue/Description
Chemical NamePDE2A-IN-1
SynonymsN/A
CAS Number2648290-28-0
Molecular FormulaC₂₃H₂₂F₂N₆
Molecular Weight420.46 g/mol
IC₅₀ (PDE2A)1.3 nM
Research UseTool compound for PDE2A mechanism studies

Properties

Product Name

Pde2A-IN-1

IUPAC Name

5-(difluoromethyl)-7-[(3S,4R)-4-methyl-1-(4-phenylpyridin-2-yl)piperidin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine

Molecular Formula

C23H22F2N6

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C23H22F2N6/c1-15-8-10-30(21-11-17(7-9-26-21)16-5-3-2-4-6-16)13-18(15)20-12-19(22(24)25)29-23-27-14-28-31(20)23/h2-7,9,11-12,14-15,18,22H,8,10,13H2,1H3/t15-,18-/m1/s1

InChI Key

GMXQOYPSMSJQRK-CRAIPNDOSA-N

Canonical SMILES

CC1CCN(CC1C2=CC(=NC3=NC=NN23)C(F)F)C4=NC=CC(=C4)C5=CC=CC=C5

Isomeric SMILES

C[C@@H]1CCN(C[C@H]1C2=CC(=NC3=NC=NN23)C(F)F)C4=NC=CC(=C4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.